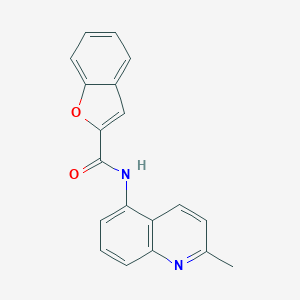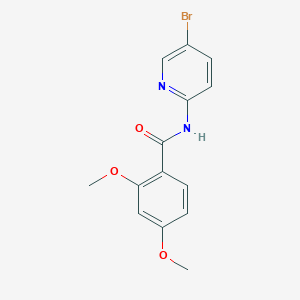![molecular formula C19H21ClN2O2 B243777 N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide, also known as CM-ET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CM-ET is a benzamide derivative that exhibits a unique combination of properties, including anti-inflammatory, analgesic, and antipyretic effects.
作用機序
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a crucial role in inflammation, pain, and fever. N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide may also inhibit the production of other pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), further reducing inflammation and pain.
Biochemical and Physiological Effects
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. The compound has been shown to reduce the production of prostaglandins, IL-1β, and TNF-α, leading to a reduction in inflammation, pain, and fever. N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide has also been shown to exhibit a good safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
One of the main advantages of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide is its potent anti-inflammatory, analgesic, and antipyretic effects, which make it a potential candidate for the development of novel drugs for the treatment of various diseases. However, one of the limitations of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide is its limited solubility in water, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide and its potential side effects.
将来の方向性
There are several future directions for the research on N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide. One potential direction is the development of novel drugs based on N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide for the treatment of various diseases, including arthritis, cancer, and fever. Another direction is the investigation of the mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide and its potential side effects. Additionally, further studies are needed to explore the potential applications of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide in other fields, such as materials science and catalysis.
Conclusion
In conclusion, N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide, or N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide, is a chemical compound that exhibits promising anti-inflammatory, analgesic, and antipyretic effects. The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. Further studies are needed to fully understand the mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide and its potential side effects, as well as to explore its potential applications in other fields.
合成法
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide involves the reaction between 4-ethylbenzoic acid and 3-chloro-4-(morpholin-4-yl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation mechanism, resulting in the formation of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide as a white crystalline solid.
科学的研究の応用
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. The compound exhibits promising anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the development of novel drugs for the treatment of various diseases, including arthritis, cancer, and fever.
特性
分子式 |
C19H21ClN2O2 |
|---|---|
分子量 |
344.8 g/mol |
IUPAC名 |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-14-3-5-15(6-4-14)19(23)21-16-7-8-18(17(20)13-16)22-9-11-24-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23) |
InChIキー |
JKCPTJFONRIKBW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)




![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![2-[(2-Methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243712.png)

